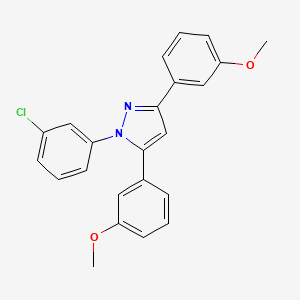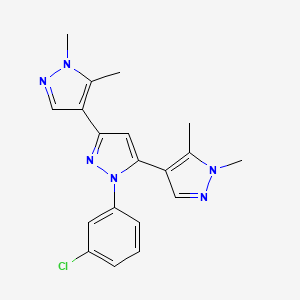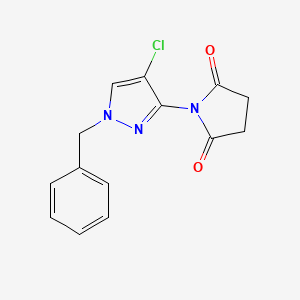![molecular formula C14H11F3N4O2 B10932215 2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10932215.png)
2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID typically involves the condensation of 4-methyl-6-(trifluoromethyl)-2-pyrimidinylhydrazine with a suitable benzaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form stable complexes with metal ions, which may be relevant in materials science applications.
Comparison with Similar Compounds
Similar Compounds
- 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID
- 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID
- 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID
Uniqueness
The uniqueness of 2-({(E)-2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]HYDRAZONO}METHYL)BENZOIC ACID lies in its specific structural features, such as the trifluoromethyl group and the hydrazone linkage. These features may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H11F3N4O2 |
|---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
2-[(E)-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H11F3N4O2/c1-8-6-11(14(15,16)17)20-13(19-8)21-18-7-9-4-2-3-5-10(9)12(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21)/b18-7+ |
InChI Key |
HBNXXKVRFVCCRW-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2C(=O)O)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-benzyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932162.png)
![4-[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10932163.png)

![3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932171.png)
![[4-(3-chlorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B10932172.png)
![8-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10932177.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10932186.png)
![N-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10932194.png)
![N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932202.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methylcyclohexyl)piperidine-3-carboxamide](/img/structure/B10932204.png)
![[4-(2-Fluorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10932218.png)
